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Best practices for handling and disposing of P005091

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	P005091	
Cat. No.:	B1683911	Get Quote

Technical Support Center: P005091

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, disposal, and experimental use of **P005091**, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

What is **P005091**?

P005091 is a selective and potent inhibitor of ubiquitin-specific protease 7 (USP7) with an EC50 of 4.2 μ M.[1] It is a trisubstituted thiophene that exhibits potent and specific deubiquitylating activity against USP7.[1] Its chemical name is 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone.

What are the primary hazards associated with **P005091**?

P005091 is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

How should I handle **P005091**?

- Avoid inhalation, and contact with eyes and skin.[2]
- Use only in areas with appropriate exhaust ventilation.[2]



- Wash skin thoroughly after handling.[2]
- Do not eat, drink, or smoke when using this product.[2]
- Wear appropriate personal protective equipment (PPE), including safety goggles with sideshields, protective gloves, and impervious clothing.[2]

How should I store **P005091**?

- Powder: Store at -20°C for up to 3 years.[3]
- In solvent (e.g., DMSO): Store at -80°C for up to 6 months.[4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
- Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

How should I dispose of P005091?

- Dispose of contents and container to an approved waste disposal plant.[2]
- Avoid release to the environment and collect any spillage.[2]
- Keep the product away from drains, water courses, or the soil.[2]

Troubleshooting Guide

My **P005091** is not dissolving properly in my desired solvent.

• **P005091** is insoluble in water.[1] It is soluble in DMSO.[3] For in vivo experiments, a common vehicle is a mixture of PEG300, Tween80, and ddH2O.[3] Ensure you are using a fresh, high-quality solvent, as moisture-absorbing DMSO can reduce solubility.[3]

I am not observing the expected biological effect in my cell-based assays.

 Confirm compound integrity: Ensure the compound has been stored correctly to prevent degradation.



- Check concentration and incubation time: The IC50 for **P005091** is 4.2 μM for USP7 inhibition. However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system. Incubation times of 24 to 72 hours have been reported to show effects.[1]
- Verify target expression: Confirm that your cell line expresses USP7 at a sufficient level.
- Assess downstream markers: Instead of a direct functional readout, you can measure the levels of downstream targets of the USP7 pathway, such as an increase in p53 and p21 levels or a decrease in HDM2 levels.[1]

I am seeing off-target effects in my experiments.

While P005091 is a selective USP7 inhibitor, it does exhibit some activity at USP47. It shows
little to no inhibition of other USP variants or proteases such as caspases and cathepsins. If
you suspect off-target effects, consider using a structurally different USP7 inhibitor as a
control.

Experimental Protocols In Vitro USP7 Inhibition Assay

Objective: To determine the inhibitory effect of P005091 on USP7 deubiquitinating activity.

Methodology:

- Recombinant USP7 enzyme is incubated with varying concentrations of P005091 in an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, and 2 mM β-mercaptoethanol) for 30 minutes in a 96-well plate.[3]
- A fluorogenic ubiquitin substrate (e.g., Ub-PLA2 and NBD C6-HPC or Ub-EKL and EKL substrate) is added to the wells.[3]
- The fluorescence signal, corresponding to the cleavage of the substrate by USP7, is monitored over time using a fluorescence plate reader.[3]



 The rate of reaction is calculated, and the IC50 value for P005091 is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic effect of **P005091** on cancer cell lines.

Methodology:

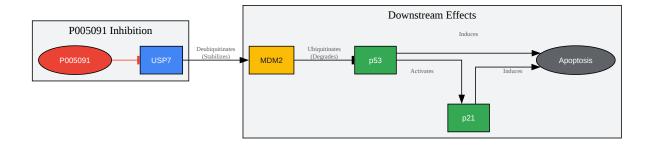
- Seed cancer cells (e.g., multiple myeloma cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with a serial dilution of P005091 (e.g., ranging from 0.1 to 100 μM) for a specified period (e.g., 24, 48, or 72 hours).[1]
- After the incubation period, assess cell viability using a standard method such as the MTT or Cell Counting Kit-8 (CCK-8) assay.
- Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to a vehicle-treated control (e.g., 0.1% DMSO).
- Determine the IC50 value for cell viability.

Quantitative Data Summary

Parameter	Value	Reference
Chemical Formula	C12H7Cl2NO3S2	[2]
Molecular Weight	348.22 g/mol	[2]
IC50 (USP7)	4.2 μΜ	
Solubility in DMSO	≥17.4 mg/mL	[1]
Storage (Powder)	-20°C	[3]
Storage (in Solvent)	-80°C	[4]

Visualizations

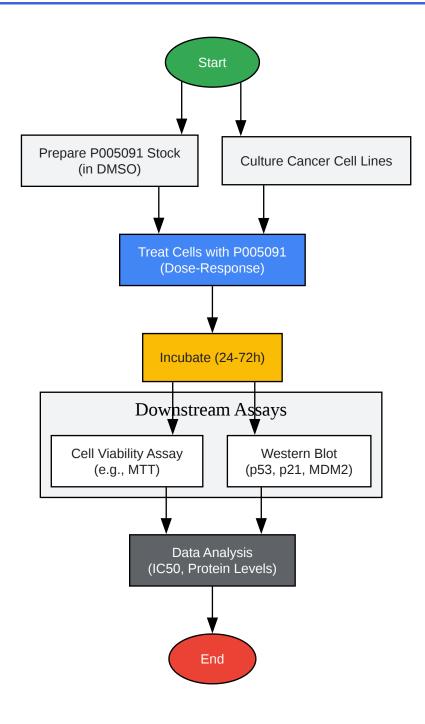




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Caption: P005091 inhibits USP7, leading to downstream effects on the p53 signaling pathway.





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Caption: A typical experimental workflow for evaluating the effects of **P005091** on cancer cell lines.

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- To cite this document: BenchChem. [Best practices for handling and disposing of P005091].
 BenchChem, [2025]. [Online PDF]. Available at:
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